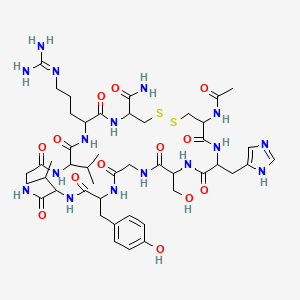
Ac-DL-Cys(1)-DL-His-DL-Ser-Gly-DL-Tyr-DL-Val-Gly-DL-Val-DL-Arg-DL-Cys(1)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT is a synthetic peptide derived from the transforming growth factor-alpha, a member of the epidermal growth factor family. This compound is known for its role in cellular processes such as proliferation, differentiation, and migration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: Detachment of the synthesized peptide from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Amino acid substitution reactions to modify the peptide sequence.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific reagents for amino acid replacement.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular behavior.
Medicine: Explored for its potential in regenerative medicine, particularly in wound healing and tissue repair.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.
Mecanismo De Acción
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT exerts its effects by binding to the epidermal growth factor receptor (EGFR) on the cell surface. This binding activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways regulate various cellular processes such as proliferation, differentiation, and migration .
Comparación Con Compuestos Similares
Similar Compounds
Transforming Growth Factor-Alpha: The parent molecule from which the fragment is derived.
Epidermal Growth Factor: Another member of the epidermal growth factor family with similar biological functions.
Heparin-Binding Epidermal Growth Factor: A related peptide with distinct binding properties and functions.
Uniqueness
N-ACETYL-TRANSFORMING GROWTH FACTOR-ALPHA FRAGMENT is unique due to its specific sequence and acetylation, which can influence its stability, binding affinity, and biological activity. This makes it a valuable tool for studying the structure-function relationships of peptides and their interactions with receptors.
Propiedades
Fórmula molecular |
C46H70N16O13S2 |
|---|---|
Peso molecular |
1119.3 g/mol |
Nombre IUPAC |
31-acetamido-7-[3-(diaminomethylideneamino)propyl]-25-(hydroxymethyl)-19-[(4-hydroxyphenyl)methyl]-28-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27,30-nonaoxo-10,16-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxamide |
InChI |
InChI=1S/C46H70N16O13S2/c1-22(2)36-44(74)53-17-35(67)61-37(23(3)4)45(75)57-28(7-6-12-51-46(48)49)40(70)60-32(38(47)68)19-76-77-20-33(55-24(5)64)43(73)58-30(14-26-15-50-21-54-26)41(71)59-31(18-63)39(69)52-16-34(66)56-29(42(72)62-36)13-25-8-10-27(65)11-9-25/h8-11,15,21-23,28-33,36-37,63,65H,6-7,12-14,16-20H2,1-5H3,(H2,47,68)(H,50,54)(H,52,69)(H,53,74)(H,55,64)(H,56,66)(H,57,75)(H,58,73)(H,59,71)(H,60,70)(H,61,67)(H,62,72)(H4,48,49,51) |
Clave InChI |
AXWMEVUCUFITEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)C(C)C)CC2=CC=C(C=C2)O)CO)CC3=CN=CN3)NC(=O)C)C(=O)N)CCCN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















